2-[[5-(5-氯噻吩-2-基)-1,3,4-恶二唑-2-基]硫烷基]-1-(4-苯基哌嗪-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains a 5-Chlorothiophen-2-yl group, a 1,3,4-oxadiazol-2-yl group, a sulfanyl group, and a 4-phenylpiperazin-1-yl group. These groups are common in many pharmaceuticals and could imply a potential use in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the 1,3,4-oxadiazole ring and the 5-Chlorothiophen-2-yl group could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The compound’s reactivity would likely be influenced by the presence of the 1,3,4-oxadiazole ring, the 5-Chlorothiophen-2-yl group, and the sulfanyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, stability, melting point, and boiling point .科学研究应用
合成和抗结核活性
该化合物的衍生物已被合成并评估其抗结核特性。例如,一项涉及合成结构相关的 3-杂芳基硫代喹啉衍生物的研究,展示了对结核分枝杆菌 H37Rv 的显着体外活性。在筛选的化合物中,特定的衍生物显示出显着的活性,表明它们作为抗结核药剂的潜力,而对 NIH 3T3 小鼠成纤维细胞系没有细胞毒性作用 (Selvam et al., 2011)。
抗菌应用
进一步的研究开发了具有抗菌活性的衍生物。例如,合成新的 5-(3-氯-1-苯并噻吩-2-基)-1,3,4-恶二唑-2-硫醇衍生物及其随后与各种试剂的反应产生了表现出抗菌活性的化合物。这突出了基于这种化学结构开发新的抗菌剂的潜力 (G. Naganagowda & A. Petsom, 2011)。
抗癌和诱导凋亡的特性
对相关化合物抗癌特性的研究已确定特定衍生物为诱导乳腺癌和结直肠癌细胞系凋亡的诱导剂。通过基于半胱天冬酶和细胞的高通量筛选发现的一种化合物被发现可以诱导凋亡并将细胞阻滞在 G1 期,这提示了癌症治疗的新方法。这些化合物的分子靶标被确定为 TIP47,一种 IGF II 受体结合蛋白,展示了化学遗传学在发现潜在抗癌剂中的重要性 (Han-Zhong Zhang et al., 2005)。
抗炎应用
已经合成了一系列衍生物并评估了它们的抗炎活性。一项研究重点是开发 2-{[5-(2-氯苯基)-4H-1,2,4-三唑-3-基]硫烷基}-1-(取代苯基)乙酮,它在动物模型中表现出显着的抗炎活性。这项研究强调了这些化合物在创造新的抗炎剂中的潜力,同时降低了胃部刺激的风险 (N. Karande & L. Rathi, 2017)。
作用机制
安全和危害
属性
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S2/c19-15-7-6-14(27-15)17-20-21-18(25-17)26-12-16(24)23-10-8-22(9-11-23)13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUKDUJPOMULEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。